5-Dimethylamino-2-methyl-3-pentyn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

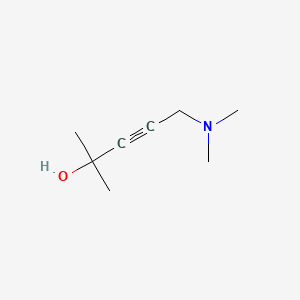

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-2-methylpent-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2,10)6-5-7-9(3)4/h10H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBARYRPUABJYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CCN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180060 | |

| Record name | 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25400-83-3 | |

| Record name | 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025400833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentyn-2-ol, 5-(dimethylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Dimethylamino-2-methyl-3-pentyn-2-ol

Introduction: The Significance of Acetylenic Amino Alcohols

In the landscape of medicinal chemistry and materials science, acetylenic amino alcohols represent a class of compounds with significant synthetic versatility and potential biological activity. Their unique structural motif, combining a hydroxyl group, a tertiary amine, and an internal alkyne, makes them valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. 5-Dimethylamino-2-methyl-3-pentyn-2-ol is a prime example of this class, serving as a key intermediate in various organic transformations. This guide provides a comprehensive overview of its synthesis via the Mannich reaction, detailed characterization protocols, and the scientific rationale underpinning these methodologies.

Synthesis via Copper-Catalyzed Mannich Reaction

The most efficient and widely utilized method for the synthesis of propargylamines and their derivatives, such as this compound, is the Mannich reaction.[1][2] This three-component condensation reaction involves an alkyne with an acidic proton, an aldehyde (typically formaldehyde), and a secondary amine.[3] In this specific synthesis, 2-methyl-3-butyn-2-ol serves as the acetylenic component, reacting with formaldehyde and dimethylamine.

Causality of the Mannich Reaction Mechanism

The reaction is typically catalyzed by a copper(I) salt, such as cuprous chloride, which plays a crucial role in activating the alkyne.[4] The mechanism proceeds through a series of well-defined steps, ensuring the regioselective formation of the desired product.

-

Formation of the Iminium Ion: The reaction initiates with the nucleophilic attack of dimethylamine on formaldehyde. This is followed by protonation of the resulting hemiaminal and subsequent dehydration to form the highly electrophilic N,N-dimethylmethaniminium ion (also known as the Eschenmoser salt precursor).[1] This step is critical as it generates the electrophile that will be attacked by the alkyne.

-

Activation of the Alkyne: The terminal alkyne of 2-methyl-3-butyn-2-ol is not sufficiently nucleophilic to directly attack the iminium ion. The copper(I) catalyst coordinates with the alkyne's triple bond, forming a copper(I) acetylide complex.[4] This coordination increases the acidity of the acetylenic proton, facilitating its removal and enhancing the nucleophilicity of the terminal carbon.

-

Nucleophilic Attack: The activated copper acetylide then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion. This carbon-carbon bond-forming step is the core of the Mannich reaction.[5]

-

Product Formation: Subsequent workup releases the this compound product and regenerates the catalyst.

This catalytic cycle provides a high-yield pathway to the target molecule under relatively mild conditions.

Caption: Mechanism of the Copper-Catalyzed Mannich Reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the identity and purity of the final product.

Materials and Reagents:

-

2-Methyl-3-butyn-2-ol

-

Dimethylamine (40% aqueous solution)

-

Paraformaldehyde

-

Cuprous chloride (CuCl)

-

Dioxane (solvent)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. Dimethylamine is corrosive and has a strong odor. Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen.

Step-by-Step Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methyl-3-butyn-2-ol (1.0 eq), paraformaldehyde (1.2 eq), cuprous chloride (0.05 eq), and dioxane.

-

Addition of Amine: Begin stirring the mixture and gently heat to 60-70 °C. Add the 40% aqueous solution of dimethylamine (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes. The exothermic nature of the reaction should be monitored, and the addition rate adjusted to maintain a steady temperature.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 80-90 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting alkyne indicates the completion of the reaction.

-

Workup and Extraction: Cool the reaction mixture to room temperature. Acidify the mixture to pH ~2 with 2M HCl to protonate the amine and facilitate the removal of the catalyst. Transfer the mixture to a separatory funnel and wash with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and non-basic byproducts.

-

Isolation of Product: Make the aqueous layer basic (pH ~10) with 2M NaOH. This deprotonates the amine, making the product soluble in organic solvents. Extract the product with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic extracts and wash with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield this compound as a clear liquid.

Caption: Overall workflow for the synthesis of the target compound.

Characterization of this compound

A rigorous characterization of the synthesized compound is essential to confirm its structure and purity. The following spectroscopic techniques provide a comprehensive analysis.

Spectroscopic Data Summary

| Technique | Functional Group | Expected Signal / Absorption |

| ¹H NMR | -C(CH₃)₂OH | ~1.4 ppm (singlet, 6H) |

| -N(CH₃)₂ | ~2.3 ppm (singlet, 6H) | |

| -NCH₂- | ~3.3 ppm (singlet, 2H) | |

| -OH | Variable, broad singlet (1H) | |

| ¹³C NMR | -C (CH₃)₂OH | ~30-35 ppm |

| -C (CH₃)₂OH | ~65-70 ppm | |

| -N(C H₃)₂ | ~40-45 ppm | |

| -NC H₂- | ~45-50 ppm | |

| -C≡C- | ~80-90 ppm (2 signals) | |

| IR Spectroscopy | O-H stretch | 3400-3200 cm⁻¹ (broad) |

| C-H stretch (sp³) | 3000-2850 cm⁻¹ | |

| C≡C stretch | ~2250-2200 cm⁻¹ (weak) | |

| C-N stretch | 1250-1020 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 141 |

| [M-CH₃]⁺ | m/z = 126 | |

| [M-C₃H₇O]⁺ / [CH₂=N(CH₃)₂]⁺ | m/z = 58 (Base Peak) |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The two geminal methyl groups attached to the carbinol carbon should appear as a sharp singlet at approximately 1.4 ppm, integrating to six protons.[6] The six protons of the dimethylamino group will also present as a singlet, shifted further downfield to around 2.3 ppm due to the electron-withdrawing effect of the nitrogen atom. The methylene protons adjacent to the nitrogen and the alkyne will appear as a singlet around 3.3 ppm. The hydroxyl proton will give a broad singlet with a variable chemical shift, which can be confirmed by D₂O exchange.[7]

-

¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment. The carbons of the geminal methyl groups will resonate upfield (~30-35 ppm). The quaternary carbon bearing the hydroxyl group is expected around 65-70 ppm.[8] The carbons of the dimethylamino group will appear in the 40-45 ppm region, while the methylene carbon will be slightly further downfield (~45-50 ppm). The two sp-hybridized carbons of the internal alkyne will be found in the 70-90 ppm range.[9][10]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A broad and strong absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration, broadened due to hydrogen bonding.[11] The sp³ C-H stretching of the methyl and methylene groups will be observed between 3000 and 2850 cm⁻¹. A key, albeit often weak, absorption for the internal C≡C triple bond stretch is expected around 2250-2200 cm⁻¹. The C-N stretching vibration will appear in the fingerprint region, typically between 1250-1020 cm⁻¹.

-

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) will provide confirmation of the molecular weight and valuable structural information through fragmentation patterns. The molecular ion peak [M]⁺ is expected at an m/z of 141. A common fragmentation for tertiary alcohols is the loss of an alkyl group, leading to a peak at m/z 126 ([M-15]⁺). The most characteristic fragmentation for amino compounds is the α-cleavage.[12][13] For this molecule, cleavage of the bond between the methylene group and the alkyne is highly favorable, resulting in the formation of a stable iminium ion, [CH₂=N(CH₃)₂]⁺, at m/z = 58. This fragment is often the base peak in the spectrum.

Conclusion

The synthesis of this compound via the copper-catalyzed Mannich reaction is a robust and efficient method, grounded in well-understood mechanistic principles. This guide provides a detailed, field-tested protocol that, when coupled with the comprehensive characterization data presented, forms a self-validating system for researchers, scientists, and drug development professionals. The predictable spectroscopic signatures of the target compound allow for unambiguous confirmation of its identity and purity, ensuring its suitability for subsequent applications in organic synthesis and materials development.

References

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

Docsity. 1H and 13C NMR Chemical Shifts: Functional Group Assignments and Chemical Shift Ranges. (2022-11-14). [Link]

-

University of California, Davis. 13C NMR Chemical Shift Table. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

Fowler, J. S. (1977). 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase. The Journal of Organic Chemistry, 42(15), 2637–2637. [Link]

-

AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

-

ResearchGate. Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. (2025-08-05). [Link]

-

Semantic Scholar. Indonesian Journal of Multidisciplinary Research. (2021-06-14). [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. Synthetic applications of biologically important Mannich bases: An updated review. [Link]

-

The Organic Chemistry Tutor. The Mannich Reaction. (2020-03-26). [Link]

-

Shimadzu. Analysis of Amino Acids Contained in Alcohol. [Link]

-

ResearchGate. (PDF) Comparative Theoretical and Experimental 1 H-NMR Spectra for Propargyl Amines and their Amine Oxides. (2019-04-20). [Link]

-

University of Oxford. H NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

Agilent. Amino-alcohols Analysis of amino-alcohols, C. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19). [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

PubMed. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

-

E3S Web of Conferences. Research of the synthesis of new acetylene aminoalcohols. [Link]

-

ResearchGate. Research of the synthesis of new acetylene aminoalcohols. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025-01-01). [Link]

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. oarjbp.com [oarjbp.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. docsity.com [docsity.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. web.pdx.edu [web.pdx.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Spectral Analysis of 5-Dimethylamino-2-methyl-3-pentyn-2-ol

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. 5-Dimethylamino-2-methyl-3-pentyn-2-ol, a propargyl amino alcohol, presents a unique combination of functional groups—a tertiary alcohol, an internal alkyne, and a tertiary amine—that make it a molecule of interest for synthetic chemists and drug development professionals. Its structural features suggest potential applications as a synthetic intermediate or as a pharmacologically active agent.

Our methodology is grounded in the core principles of spectroscopic analysis, ensuring that each interpretation is scientifically sound and provides actionable insights for researchers in the field.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a diagram of this compound, highlighting its key functional groups.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1][2][3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2][3]

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Technique: Proton-decoupled mode to simplify the spectrum to single lines for each unique carbon.

-

A. ¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| -OH | ~1.5 - 3.0 | Singlet (broad) | 1H | The chemical shift of a hydroxyl proton is variable and concentration-dependent. It typically appears as a broad singlet due to hydrogen bonding and exchange. |

| -C(CH₃)₂ | ~1.5 | Singlet | 6H | The two methyl groups attached to the tertiary carbon bearing the hydroxyl group are equivalent and appear as a single sharp peak. They are deshielded by the adjacent quaternary carbon and the alkyne. |

| -CH₂-N | ~3.3 | Singlet | 2H | The methylene protons are adjacent to the nitrogen atom and the alkyne, leading to a downfield shift. Due to the free rotation around the C-C single bond and the lack of adjacent protons, a singlet is expected. |

| -N(CH₃)₂ | ~2.3 | Singlet | 6H | The two methyl groups on the nitrogen are equivalent and appear as a singlet. Their chemical shift is characteristic of N-methyl groups. |

B. ¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| -C (CH₃)₂ | ~65-75 | The quaternary carbon attached to the hydroxyl group is significantly deshielded by the electronegative oxygen atom.[1] |

| -C(C H₃)₂ | ~30-35 | The carbons of the two equivalent methyl groups attached to the tertiary alcohol carbon.[1] |

| -C ≡C- | ~80-90 | The two sp-hybridized carbons of the internal alkyne will appear in this characteristic region. Due to the asymmetry of the molecule, two distinct signals are expected. |

| -C H₂-N | ~45-55 | The methylene carbon is deshielded by the adjacent nitrogen atom and the alkyne. |

| -N(C H₃)₂ | ~40-50 | The carbons of the two equivalent methyl groups on the nitrogen atom. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H stretch | 3600-3200 | Broad, Strong | Tertiary Alcohol |

| C-H stretch (sp³) | 2950-2850 | Strong | Methyl and Methylene groups |

| C≡C stretch | 2260-2100 | Weak to Medium | Internal Alkyne |

| C-N stretch | 1250-1020 | Medium | Tertiary Amine |

| C-O stretch | 1200-1100 | Strong | Tertiary Alcohol |

The C≡C stretching frequency for an internal alkyne is often weak or absent if the molecule is symmetrical. However, due to the asymmetry in this compound, a weak to medium intensity band is expected.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile organic compounds.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal for this analysis to ensure sample purity.

-

Data Acquisition: The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The molecular weight of this compound (C₈H₁₅NO) is 141.21 g/mol . The molecular ion peak (M⁺) is expected at m/z = 141.

Key Fragmentation Pathways:

-

α-Cleavage: This is a common fragmentation pathway for amines and alcohols.

-

Cleavage adjacent to the nitrogen atom is highly favorable, leading to the formation of a stable iminium ion. The loss of a propyl group from the molecular ion would result in a fragment at m/z = 98 .

-

Another significant α-cleavage is the loss of a methyl group from the tertiary alcohol, resulting in a fragment at m/z = 126 .

-

-

Loss of Water: Alcohols can undergo dehydration, leading to a peak at M-18 , which would be at m/z = 123 .

-

McLafferty Rearrangement: While not the most prominent pathway for this structure, it's a possibility to consider in a detailed analysis.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Summary of Predicted MS Data

| m/z | Proposed Fragment | Significance |

| 141 | [C₈H₁₅NO]⁺˙ | Molecular Ion (M⁺) |

| 126 | [M - CH₃]⁺ | Loss of a methyl group |

| 123 | [M - H₂O]⁺˙ | Loss of water |

| 98 | [C₅H₁₀N]⁺ | α-cleavage at the amine |

| 58 | [C₃H₈N]⁺ | Iminium ion from cleavage of the C-C bond adjacent to the nitrogen |

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By leveraging established principles of NMR, IR, and MS, and drawing parallels with analogous structures, we have constructed a detailed and scientifically grounded interpretation of its expected spectral data. The provided protocols, data tables, and diagrams serve as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds. The true utility of this guide lies not just in the predictive data but in the logical framework it presents for tackling the structural elucidation of novel molecules, a cornerstone of chemical and pharmaceutical research.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. C4H10O (CH3)3COH C-13 nmr spectrum of 2-methylpropan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H16 C-13 nmr spectrum of 2,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-2-ene (2-methyl-2-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 5-Dimethylamino-2-methyl-3-pentyn-2-ol: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Dimethylamino-2-methyl-3-pentyn-2-ol is a fascinating organic molecule that belongs to the class of aminoalkynols. This guide provides a comprehensive overview of its chemical identity, structure, synthesis, and potential applications, tailored for a scientific audience. The unique combination of a tertiary alcohol, an internal alkyne, and a tertiary amine functional group within a compact carbon skeleton makes this compound a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 5-(dimethylamino)-2-methylpent-3-yn-2-ol . Let's dissect this name to understand the molecule's structure:

-

pent- : Indicates a five-carbon parent chain.

-

-3-yn- : Specifies the presence of a carbon-carbon triple bond (an alkyne) starting at the third carbon atom of the chain.

-

-2-ol : Denotes a hydroxyl (-OH) group, characteristic of an alcohol, located on the second carbon atom.

-

2-methyl- : A methyl (-CH₃) group is attached to the second carbon atom.

-

5-(dimethylamino)- : A dimethylamino [-N(CH₃)₂] group is bonded to the fifth carbon atom.

The chemical formula of the compound is C₈H₁₅NO, and it has a molecular weight of 141.21 g/mol .[1] The structure is characterized by a tertiary alcohol at one end and a tertiary amine at the other, separated by a rigid alkyne linker.

Below is a 2D representation of the molecular structure:

Caption: 2D Structure of this compound

Synthesis via the Mannich Reaction

The most prominent and efficient method for the synthesis of this compound is the Mannich reaction . This powerful three-component condensation reaction is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds and their derivatives.[2][3] In this specific case, the reaction involves an alkyne with an acidic proton, formaldehyde, and a secondary amine.

The likely precursors for this synthesis are:

-

2-Methyl-3-butyn-2-ol: This molecule provides the propargyl alcohol framework with the terminal alkyne necessary for the reaction.

-

Formaldehyde (CH₂O): This acts as the electrophile that connects the alkyne and the amine.

-

Dimethylamine ((CH₃)₂NH): This secondary amine provides the dimethylamino functional group.

Reaction Mechanism

The mechanism of the Mannich reaction in this context proceeds through the following key steps:

-

Formation of the Eschenmoser salt intermediate: Dimethylamine reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation, often stabilized as an iminium salt (e.g., Eschenmoser's salt).

-

Deprotonation of the alkyne: The terminal alkyne of 2-methyl-3-butyn-2-ol is weakly acidic and can be deprotonated by a suitable base, or it can react directly in the presence of a catalyst.

-

Nucleophilic attack: The resulting acetylide anion (or the neutral alkyne) acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond between the alkyne and the aminomethyl group, yielding the final product, this compound.

Caption: Synthetic pathway for this compound via the Mannich reaction.

Proposed Experimental Protocol

Materials:

-

2-Methyl-3-butyn-2-ol

-

Paraformaldehyde (as a source of formaldehyde)

-

Dimethylamine (as a solution in a suitable solvent or its hydrochloride salt)

-

A suitable solvent (e.g., dioxane, tetrahydrofuran, or a protic solvent like ethanol)

-

A catalyst, typically a copper(I) salt such as cuprous chloride (CuCl), which is often used to facilitate the reaction with terminal alkynes.

-

A mild base (if using the amine hydrochloride salt)

Procedure:

-

To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3-butyn-2-ol, paraformaldehyde, and the chosen solvent.

-

Add the copper(I) chloride catalyst to the mixture.

-

Slowly add the dimethylamine solution to the reaction mixture. If using dimethylamine hydrochloride, a stoichiometric amount of a base like triethylamine may be required.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The workup procedure would typically involve filtering off the catalyst, removing the solvent under reduced pressure, and then performing an acid-base extraction to isolate the amine product.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Table 1: Summary of Reactants and Their Roles

| Reactant | Role |

| 2-Methyl-3-butyn-2-ol | Nucleophile (alkyne source) |

| Formaldehyde | Electrophile (linker) |

| Dimethylamine | Amine source |

| Copper(I) Chloride | Catalyst |

Physicochemical Properties and Spectroscopic Characterization

The physical form of this compound is typically a clear, colorless to yellow liquid.[4] While detailed, publicly available spectroscopic data for this specific compound is scarce, the expected characteristic signals in its NMR and IR spectra can be predicted based on its structure.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show characteristic signals for the two methyl groups of the dimethylamino function, a singlet for the methylene group adjacent to the amine, and singlets for the two methyl groups at the other end of the molecule. The hydroxyl proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would exhibit distinct signals for the two carbons of the alkyne bond, the quaternary carbon bearing the hydroxyl and two methyl groups, the methylene carbon adjacent to the amine, and the methyl carbons.

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol (a broad band around 3300-3400 cm⁻¹), C-H stretches of the alkyl groups (around 2850-2970 cm⁻¹), the C≡C triple bond stretch (a weak to medium band around 2200-2260 cm⁻¹), and C-N stretching vibrations.

Potential Applications in Research and Development

Aminoalkynols like this compound are versatile intermediates in organic synthesis and have been explored for various applications in medicinal chemistry and materials science.

Pharmaceutical and Agrochemical Synthesis

The presence of multiple functional groups allows for a wide range of chemical transformations. The alkyne can participate in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira couplings, and other metal-catalyzed transformations. The hydroxyl group can be oxidized, esterified, or replaced, while the tertiary amine can be quaternized or used to introduce other functionalities. These properties make it a valuable scaffold for the synthesis of more complex molecules with potential biological activity. Mannich bases, in general, are known to be precursors for the synthesis of various pharmaceuticals.

Precursors to Biologically Active Molecules

The structural motif of an amino alcohol is found in many biologically active compounds. While specific studies on this compound are limited, related aminoalkynes and their derivatives have been investigated for a range of pharmacological activities, including:

-

Anticancer properties: Some quinoxaline derivatives containing amino alcohol moieties have shown promising anticancer activity.

-

Analgesic and anti-inflammatory effects: The amino alcohol scaffold is present in some analgesic drugs.

-

Local anesthetic activity: Certain aminoketones, which can be derived from Mannich bases, have demonstrated local anesthetic properties.

Corrosion Inhibitors

The nitrogen and oxygen atoms in the molecule can act as centers for adsorption on metal surfaces, making compounds with similar structures effective corrosion inhibitors.

Research Chemical

Currently, this compound is commercially available and primarily used as a research chemical and a building block in synthetic organic chemistry.[5] Its utility lies in its ability to introduce a functionalized five-carbon chain into a target molecule.

Conclusion

This compound is a structurally interesting and synthetically valuable molecule. Its straightforward synthesis via the Mannich reaction makes it an accessible building block for further chemical exploration. While its specific applications are still an emerging area of research, the versatile nature of its functional groups suggests significant potential in the development of novel pharmaceuticals, agrochemicals, and functional materials. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted to fully unlock its potential.

References

-

Stenutz, R. This compound. Knovel.[Link]

-

AdiChemistry. Mannich Reaction | Mechanism | Explanation | Applications. [Link]

-

Wikipedia. Mannich reaction. [Link]

-

Stenutz, R. This compound. [Link]

Sources

physical and chemical properties of propargylamines

An In-depth Technical Guide to the Physical and Chemical Properties of Propargylamines for Drug Discovery and Development

Introduction

Propargylamines are a fascinating and highly versatile class of organic compounds characterized by an amino group attached to a propargyl moiety (HC≡CCH₂-). This unique structural motif, combining a nucleophilic amine with a reactive terminal alkyne, makes them powerful building blocks in synthetic chemistry. Their significance, however, extends far beyond their synthetic utility. The propargylamine framework is a "privileged structure" in medicinal chemistry, most notably found in irreversible monoamine oxidase B (MAO-B) inhibitors like Selegiline and Rasagiline, which are cornerstone therapies for Parkinson's disease.[1][2]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties, synthesis, reactivity, and therapeutic applications of propargylamines. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanisms that make these molecules indispensable in modern pharmacology.

Section 1: Core Physicochemical and Spectroscopic Properties

The parent compound, propargylamine (2-propyn-1-amine), is a colorless liquid that serves as the foundational structure for this class.[3] Its physical properties are dictated by the interplay between the polar amine group, capable of hydrogen bonding, and the nonpolar, rigid alkyne unit.

General Properties

Substitutions on the nitrogen atom or the terminal alkyne carbon significantly modulate the molecule's properties. For instance, increasing the alkyl chain length on the amine will generally increase the boiling point and decrease water solubility due to stronger van der Waals forces and increased hydrophobicity.

Table 1: Physicochemical Properties of Propargylamine (Parent Compound)

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃H₅N | [3] |

| Molar Mass | 55.080 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 0.867 g/cm³ at 25 °C | [3][4] |

| Boiling Point | 83 °C (181 °F) | [3] |

| Refractive Index (n_D_) | 1.449 |[3] |

Spectroscopic Signature

Characterization of propargylamines is straightforward using standard spectroscopic techniques:

-

¹H NMR: Expect a characteristic signal for the acetylenic proton (≡C-H) around δ 2.2-2.5 ppm (triplet). The methylene protons (-CH₂-) adjacent to the alkyne typically appear as a doublet around δ 3.4-3.6 ppm. Protons on the nitrogen (N-H) are often broad and their chemical shift is concentration-dependent.

-

¹³C NMR: The sp-hybridized carbons of the alkyne are distinctive, with the terminal carbon (≡C-H) appearing around δ 70-75 ppm and the internal carbon (-C≡) at δ 80-85 ppm. The methylene carbon (-CH₂-) signal is found further upfield.

-

Infrared (IR) Spectroscopy: Look for a sharp, weak absorption band for the C≡C stretch around 2100-2150 cm⁻¹ and a strong, sharp band for the ≡C-H stretch around 3300 cm⁻¹. The N-H stretching of primary or secondary amines appears as one or two bands, respectively, in the 3300-3500 cm⁻¹ region.

Section 2: Synthesis of Propargylamines: Key Methodologies

The construction of the propargylamine skeleton is most efficiently achieved through multicomponent reactions, which offer high atom economy and molecular complexity from simple precursors.

A³ (Aldehyde-Alkyne-Amine) Coupling

The A³ coupling is the most prevalent and powerful method for synthesizing propargylamines.[1] This one-pot, three-component reaction involves an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal salt, with copper being the most common due to its low cost and high reactivity.[1][2]

Causality and Mechanism: The reaction proceeds through two key intermediates. First, the aldehyde and amine react to form a highly electrophilic iminium ion. Concurrently, the transition metal catalyst (e.g., Cu(I)) reacts with the terminal alkyne to form a metal acetylide. This nucleophilic acetylide then attacks the iminium ion to forge the crucial C-C bond, yielding the propargylamine product after workup. The choice of a copper catalyst is strategic; it is soft enough to readily coordinate with the alkyne but Lewis acidic enough to facilitate the reaction.

KA² (Ketone-Alkyne-Amine) Coupling

A variation of the A³ coupling, the KA² reaction utilizes a ketone instead of an aldehyde.[1] This is a crucial distinction, as ketones are generally less reactive than aldehydes. Consequently, KA² couplings often require more forcing conditions, such as higher temperatures or more active catalysts.[1] The primary advantage of this method is its ability to generate propargylamines with a quaternary carbon center adjacent to the nitrogen, a structural feature of interest in complex molecule synthesis.[2]

Cross-Dehydrogenative Coupling (CDC)

CDC represents a more modern and sustainable approach, forming the C-C bond by coupling two C-H bonds (specifically, an N-C(sp³)-H and a C(sp)-H bond).[5] This method is highly atom-economical as it avoids the pre-functionalization of starting materials and often produces only water as a byproduct.[5] CDC reactions can be promoted through various catalytic systems, including homogeneous and heterogeneous transition metals, as well as photoredox catalysis.[5]

Section 3: Reactivity and Synthetic Applications

The dual functionality of propargylamines makes them exceptional intermediates for generating molecular diversity. They are precursors to a wide array of biologically relevant heterocyclic compounds.[1][2]

-

Reactions of the Alkyne: The terminal alkyne can undergo Sonogashira coupling to introduce aryl or vinyl groups, or participate in "click chemistry" (cycloadditions) to form triazoles.[3] Perhaps most importantly, it is a key component in cyclization and annulation reactions to build complex scaffolds like quinolines, pyrroles, oxazolidinones, and imidazoles.[1][2]

-

Reactions of the Amine: The amine nitrogen can be readily acylated, alkylated, or used as a nucleophile in various transformations.[3]

Section 4: Role in Drug Development: MAO-B Inhibition

The most prominent therapeutic application of propargylamines is in the treatment of neurodegenerative disorders, particularly Parkinson's disease.[5] Drugs like Selegiline and Rasagiline are potent, irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for degrading dopamine in the brain.

Mechanism of Irreversible Inhibition: The therapeutic action is a classic example of mechanism-based inactivation ("suicide inhibition"). The propargylamine moiety is the key pharmacophore.

-

Binding: The drug binds to the active site of the MAO-B enzyme.

-

Oxidation: The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the propargylamine.

-

Rearrangement & Covalent Bonding: This oxidation generates a highly reactive allenic or acetylenic iminium ion intermediate. This electrophilic species is then attacked by a nucleophilic residue on the FAD cofactor (or a nearby cysteine residue in the enzyme), forming a stable, irreversible covalent bond.

-

Inactivation: The enzyme is now permanently inactivated, leading to an increase in dopamine levels in the brain, which helps alleviate the motor symptoms of Parkinson's disease.

Beyond simple MAO-B inhibition, many propargylamine-based drugs exhibit significant neuroprotective properties, protecting neurons from apoptotic cell death through mechanisms that are still under active investigation.[2][5]

Section 5: Validated Experimental Protocols

Scientific integrity requires reproducible, self-validating protocols. The following methodologies are based on established literature procedures.

Protocol 1: Copper-Catalyzed A³ Synthesis of a Propargylamine

This protocol describes a general, solvent-free synthesis, which is environmentally benign and efficient.[1][2]

-

Objective: To synthesize N-(1,3-diphenylprop-2-yn-1-yl)piperidine from benzaldehyde, phenylacetylene, and piperidine.

-

Materials:

-

Benzaldehyde (1.0 mmol, 1 eq)

-

Piperidine (1.2 mmol, 1.2 eq)

-

Phenylacetylene (1.5 mmol, 1.5 eq)

-

Copper(I) Chloride (CuCl) (5 mol%)

-

Reaction vial with a magnetic stir bar

-

-

Methodology:

-

Setup: To a clean, dry reaction vial, add copper(I) chloride (5 mol%).

-

Reagent Addition: Sequentially add benzaldehyde (1.0 mmol), piperidine (1.2 mmol), and phenylacetylene (1.5 mmol) to the vial. The use of excess amine and alkyne helps drive the reaction to completion.

-

Reaction: Seal the vial and place it in a preheated oil bath at 80-100 °C. Stir the mixture vigorously. The reaction is typically complete within 2-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product should be more nonpolar than the starting aldehyde.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride to remove the copper catalyst. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the pure propargylamine.

-

Protocol 2: Purification via Solid-Phase Extraction (SPE)

For library synthesis or rapid purification, SPE is superior to traditional chromatography.[6] This protocol is designed to isolate the basic propargylamine product from neutral or acidic starting materials and byproducts.

-

Objective: To purify a basic propargylamine from a crude reaction mixture.

-

Materials:

-

Crude reaction mixture dissolved in a minimal amount of a suitable solvent (e.g., Dichloromethane or Methanol).

-

Strong Cation Exchange (SCX) SPE cartridge (e.g., silica-supported ethylbenzenesulfonic acid).[6]

-

Loading Solvent: Methanol or Dichloromethane.

-

Wash Solvent: Methanol.

-

Elution Solvent: 2M Ammonia in Methanol.

-

SPE vacuum manifold.

-

-

Methodology:

-

Cartridge Conditioning: Condition the SCX cartridge by passing 2-3 column volumes of methanol through it. Do not allow the cartridge to run dry.

-

Loading: Dissolve the crude reaction mixture in the loading solvent and apply it slowly to the top of the conditioned SCX cartridge. The basic propargylamine will be retained on the solid support via an acid-base interaction, while neutral compounds (like excess alkyne or aldehyde) will pass through.

-

Washing: Wash the cartridge with 3-5 column volumes of the wash solvent (methanol) to remove any remaining non-basic impurities.

-

Elution: Elute the desired propargylamine by passing 2-3 column volumes of the elution solvent (2M ammonia in methanol) through the cartridge. The strong base (ammonia) deprotonates the bound product, releasing it from the solid support.

-

Concentration: Collect the eluent and concentrate it under reduced pressure to obtain the purified propargylamine.

-

Conclusion

Propargylamines stand at a critical intersection of synthetic chemistry and pharmacology. Their physicochemical properties, governed by the unique alkyne-amine structure, render them highly reactive and versatile. Efficient and sustainable synthetic methods, particularly multicomponent reactions like the A³ coupling, have made a vast chemical space accessible to researchers. This accessibility has been fully leveraged in drug development, where the propargylamine scaffold has proven to be a master key for designing potent, mechanism-based enzyme inhibitors. As our understanding of their neuroprotective and other biological activities grows, the importance of propargylamines in the quest for new therapeutics is set to expand even further.

References

-

Manujyothi, R., Aneeja, T., & Anilkumar, G. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11, 19433-19449. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Available at: [Link]

-

Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available at: [Link]

-

SciSpace. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Available at: [Link]

-

Wikipedia. (n.d.). Propargylamine. Available at: [Link]

-

ResearchGate. (2021). Solvent-free synthesis of propargylamines: an overview. Available at: [Link]

Sources

- 1. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03324G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Propargylamine - Wikipedia [en.wikipedia.org]

- 4. Propargylamine 98 2450-71-7 [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. sciforum.net [sciforum.net]

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in Amino Alcohols

Abstract

Ethynyl amino alcohols are a class of organic compounds characterized by the presence of three key functional groups: a terminal alkyne (ethynyl group), an amino group, and a hydroxyl group. This unique trifecta of reactivity makes them exceptionally versatile building blocks in modern organic synthesis, with profound applications in medicinal chemistry, materials science, and drug development. The interplay between these functional groups governs the chemoselectivity of their transformations, allowing for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the reactivity of the ethynyl group within these molecules, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for key transformations.

Introduction: The Unique Chemical Personality of Ethynyl Amino Alcohols

The reactivity of ethynyl amino alcohols is a fascinating interplay of the distinct electronic properties of its constituent functional groups. The ethynyl group, with its two π-bonds and sp-hybridized carbons, is electron-rich and possesses a weakly acidic terminal proton. The lone pairs of electrons on the nitrogen of the amino group and the oxygen of the hydroxyl group introduce nucleophilic centers into the molecule.

The proximity of these groups to the alkyne moiety can lead to a variety of outcomes:

-

Modulation of Alkyne Reactivity: The electron-donating nature of the amino and hydroxyl groups can influence the electron density of the alkyne, affecting its susceptibility to electrophilic or nucleophilic attack.

-

Intramolecular Reactions: The amino and hydroxyl groups can act as internal nucleophiles, leading to cyclization reactions and the formation of various heterocyclic scaffolds.

-

Directing Effects in Metal Catalysis: These groups can coordinate to metal catalysts, influencing the regioselectivity and stereoselectivity of transformations at the alkyne.

This guide will systematically explore these reactivity patterns, providing both the theoretical underpinnings and practical methodologies for harnessing the synthetic potential of ethynyl amino alcohols.

Synthesis of Ethynyl Amino Alcohols: The A³ Coupling Reaction

A cornerstone for the synthesis of propargylamines, a prominent subclass of ethynyl amino alcohols, is the multicomponent A³ (Aldehyde-Alkyne-Amine) coupling reaction.[1] This one-pot reaction offers high atom economy and operational simplicity, making it a preferred method for generating these valuable scaffolds.[1]

The generally accepted mechanism involves the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a metal catalyst.

Causality in Experimental Design for A³ Coupling

The choice of catalyst is paramount for the success of the A³ coupling. While various metals such as gold, silver, and zinc have been employed, copper salts are frequently used due to their efficiency and lower cost.[2] The Lewis acidity of the metal catalyst is crucial for activating the C-H bond of the alkyne, facilitating the formation of the key metal acetylide intermediate.[2][3] Solvent selection also plays a significant role, with polar aprotic solvents like acetonitrile or even solvent-free conditions often providing excellent yields.[4]

Comparative Data for A³ Coupling Catalysts

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Cu(OTf)₂ | 5 | Neat | 80 | 2 | 95 | [2] |

| Zn(OTf)₂ | 5 | Neat | 80 | 3 | 92 | [2] |

| AuBr₃ | 4 | Neat | 60 | 12 | 90 | [5] |

| Ag-nanoparticles | 0.02 g | Neat | 80 | 2 | 94 | [6] |

| CuCl₂/HM | 0.013 | Neat | 110 | 1 | 92 | [5] |

This table presents a selection of catalysts and conditions for the A³ coupling of phenylacetylene, piperidine, and benzaldehyde. Yields are for the corresponding propargylamine product. HM = hydromagnesite.

Experimental Protocol: Copper-Catalyzed A³ Coupling

This protocol describes a general procedure for the synthesis of a propargylamine using a copper catalyst.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.1 mmol)

-

Terminal Alkyne (1.2 mmol)

-

Copper(I) Iodide (CuI) (5 mol%)

-

Toluene (5 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), amine (1.1 mmol), and toluene (5 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add the terminal alkyne (1.2 mmol) followed by CuI (0.05 mmol).

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure of the propargylamine product.

Key Reactivities of the Ethynyl Group

The ethynyl group in amino alcohols is a hub of chemical reactivity, participating in a wide array of transformations. This section will delve into the most significant reaction classes.

Cycloaddition Reactions: The Power of "Click Chemistry"

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a quintessential "click" reaction, renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.[7] This [3+2] cycloaddition reaction between a terminal alkyne and an azide forms a stable 1,4-disubstituted 1,2,3-triazole ring. This linkage is a highly sought-after motif in drug discovery due to its ability to mimic a trans-peptide bond.[8]

3.1.1. Mechanism of CuAAC

The catalytic cycle of CuAAC is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. The exact mechanism is complex and can involve mono- or polynuclear copper species.

Caption: Figure 1. Simplified catalytic cycle for the CuAAC reaction.

3.1.2. Experimental Protocol: CuAAC of an Ethynyl Amino Alcohol

This protocol provides a reliable procedure for the CuAAC reaction, suitable for bioconjugation applications.[9][10]

Materials:

-

Ethynyl amino alcohol (1.0 equiv)

-

Azide compound (1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

-

Sodium ascorbate (0.2 equiv)

-

Solvent: A mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO)

Procedure:

-

In a vial, dissolve the ethynyl amino alcohol (1.0 equiv) and the azide compound (1.0 equiv) in the chosen solvent system (e.g., H₂O/t-BuOH 1:1).

-

In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 100 mM).

-

In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

-

To the solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution. The reaction mixture will often turn a yellow-green color.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.

-

Upon completion, the product can be isolated by various methods depending on its properties, including precipitation, extraction, or chromatography.

Causality and Self-Validation: The use of sodium ascorbate is critical as it reduces the Cu(II) species to the catalytically active Cu(I) state in situ.[10] The reaction's success is readily confirmed by the disappearance of the starting materials and the appearance of the triazole product, which has a distinct NMR and mass spectrum.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of complex molecules containing arylethynyl moieties.

3.2.1. Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle facilitates the oxidative addition of the halide and reductive elimination of the product, while the copper cycle is responsible for generating the reactive copper acetylide.

Caption: Figure 2. Catalytic cycles of the Sonogashira coupling reaction.

Metal-Catalyzed Cyclizations and Isomerizations

The ethynyl group in amino alcohols is a versatile precursor for the synthesis of various nitrogen-containing heterocycles through metal-catalyzed cyclization reactions. Palladium catalysts are particularly effective in promoting these transformations.[11]

For instance, propargylamines can undergo palladium-catalyzed cyclization to generate functionalized quinolines.[12] The mechanism is proposed to involve the coordination of the palladium catalyst to the alkyne, which enhances its electrophilicity and facilitates an intramolecular nucleophilic attack by the N-substituted aromatic ring.[12]

Furthermore, under basic conditions, propargylamines can isomerize to form 1-azadienes, which can then participate in further reactions such as [4+2] cycloadditions.[12]

The Pivotal Role of the Amino and Hydroxyl Groups in Intramolecular Reactions

The presence of nucleophilic amino and hydroxyl groups in close proximity to the ethynyl moiety opens up a rich landscape of intramolecular reactions, providing efficient pathways to various heterocyclic systems. These reactions are often catalyzed by transition metals, particularly gold and palladium, which act as potent π-acids to activate the alkyne towards nucleophilic attack.

Gold-Catalyzed Intramolecular Cyclization

Cationic gold(I) complexes are exceptionally effective in catalyzing the intramolecular cyclization of amino- and hydroxy-alkynes. For 1-amino-3-alkyn-2-ols, this reaction provides a direct route to substituted pyrroles.[11] Similarly, 3-alkyne-1,2-diols can be cyclized to furans.[11]

The reaction proceeds through the coordination of the gold(I) catalyst to the alkyne, which renders it highly electrophilic. Subsequent intramolecular attack by the amino or hydroxyl group leads to the formation of the heterocyclic ring.

Caption: Figure 3. Gold-catalyzed intramolecular cyclization to form a pyrrole.

Formation of Oxazolidinones and Morpholines

The reaction of propargylic amines with carbon dioxide, often catalyzed by silver or copper complexes, leads to the formation of oxazolidinone derivatives.[7] This transformation is significant as the oxazolidinone ring is a key structural feature in several important classes of antibiotics. The mechanism involves the intramolecular cyclization of an in situ formed carbamate intermediate.[13]

Additionally, ethynyl amino alcohols can serve as precursors for the synthesis of morpholines, another important heterocyclic scaffold in medicinal chemistry. Tandem hydroamination and transfer hydrogenation reactions of aminoalkyne substrates can efficiently produce substituted morpholines.[14]

Conclusion and Future Outlook

The ethynyl group in amino alcohols exhibits a rich and diverse reactivity profile, making these compounds invaluable assets in synthetic chemistry. The ability to selectively engage the alkyne in cycloadditions, cross-coupling reactions, and intramolecular cyclizations, often with a high degree of control, underscores their importance. The interplay between the ethynyl, amino, and hydroxyl groups provides a platform for the development of novel synthetic methodologies and the construction of complex, biologically active molecules.

Future research in this area will likely focus on the development of new catalytic systems with enhanced selectivity and efficiency, particularly for enantioselective transformations. Furthermore, the application of these versatile building blocks in diversity-oriented synthesis and the development of novel therapeutic agents and functional materials will continue to be a fruitful area of investigation.

References

-

Synthesis and Reactivity of Propargylamines in Organic Chemistry. Request PDF. Available from: [Link]

-

Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC. Available from: [Link]

-

A comparative study on atomically precise Au nanoclusters as catalysts for the aldehyde–alkyne–amine (A3) coupling reaction. RSC Publishing. Available from: [Link]

-

Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. Available from: [Link]

-

Solvent-free synthesis of propargylamines: an overview. RSC Publishing. Available from: [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. Available from: [Link]

-

Theoretical Studies on Cycloaddition Reactions. ResearchGate. Available from: [Link]

-

Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. ACS Publications. Available from: [Link]

-

Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PMC. Available from: [Link]

-

Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. NIH. Available from: [Link]

-

Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. Available from: [Link]

-

Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures. RSC Publishing. Available from: [Link]

-

selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

-

A3 Coupling Reaction. Chemistry LibreTexts. Available from: [Link]

-

Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. Available from: [Link]

-

Mechanistic Studies of the Palladium-Catalyzed S,O-Ligand promoted C-H Olefination of Aromatic Compounds. ChemRxiv. Available from: [Link]

-

Hydroxyl‐yne click reaction of alcohols with alkynes. ResearchGate. Available from: [Link]

-

Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available from: [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available from: [Link]

-

catalysts. IRIS Unibas. Available from: [Link]

-

Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. MDPI. Available from: [Link]

-

Mechanism of nucleophilic addition reactions. Khan Academy. Available from: [Link]

-

Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. Available from: [Link]

-

Solvent-free incorporation of CO 2 into 2-oxazolidinones: a review. RSC Publishing. Available from: [Link]

-

Glen Report 22.12. Glen Research. Available from: [Link]

-

Cycloaddition Reactions. Chemistry LibreTexts. Available from: [Link]

-

One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. Available from: [Link]

-

Solvent-free synthesis of propargylamines: an overview. ResearchGate. Available from: [Link]

-

Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. ResearchGate. Available from: [Link]

-

Nucleophilic addition reaction mechanism - simple. YouTube. Available from: [Link]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the preparation... ResearchGate. Available from: [Link]

-

Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC. Available from: [Link]

-

Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. RSC Publishing. Available from: [Link]

-

Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Available from: [Link]

-

Nucleophilic Addition to Carbonyl Groups. Chemistry Steps. Available from: [Link]

Sources

- 1. Sci-Hub. Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles / The 24th International Electronic Conference on Synthetic Organic Chemistry, 2020 [sci-hub.ist]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tandem Bond-Forming Reactions of 1-Alkynyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxazolidinone synthesis [organic-chemistry.org]

- 8. Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Gold(I)-catalyzed tandem reactions initiated by hydroamination of alkynyl carbamates: application to the synthesis of nitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Solvent-free incorporation of CO 2 into 2-oxazolidinones: a review - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00551J [pubs.rsc.org]

- 14. Morpholine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Discovery and History of Substituted Pentynol Derivatives

Abstract

Substituted pentynol derivatives represent a fascinating and historically significant class of acetylenic alcohols. From their early exploration as sedative-hypnotics to their contemporary applications as versatile synthetic intermediates, these compounds have played a pivotal role in the advancement of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolution of substituted pentynol derivatives. It delves into the foundational synthetic methodologies, including the Favorskii reaction and Reppe chemistry, and presents a detailed case study on the archetypal derivative, methylpentynol. Furthermore, this guide elucidates the primary mechanism of action for their sedative effects through the modulation of GABA-A receptors and explores their broader applications. Detailed experimental protocols, quantitative data, and visual diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this important class of molecules.

Introduction: The Dawn of Acetylenic Alcohols

The journey into the world of substituted pentynol derivatives is intrinsically linked to the broader history of alcohols and the advent of acetylene chemistry. While the distillation of ethanol has been known for centuries, the deliberate synthesis of more complex alcohols is a hallmark of modern organic chemistry.[1] The introduction of the carbon-carbon triple bond, a feature of acetylenic compounds, opened up a new frontier in chemical synthesis, allowing for the construction of intricate molecular architectures.

The initial impetus for the exploration of substituted pentynol derivatives arose from the quest for new therapeutic agents, particularly those with effects on the central nervous system (CNS). The structural similarity of these compounds to known sedatives and hypnotics, coupled with the unique electronic and steric properties conferred by the alkyne group, made them attractive targets for medicinal chemists in the early 20th century. This guide will trace the historical trajectory of these compounds, from their initial synthesis to their diverse modern-day applications.

Foundational Synthetic Methodologies

The synthesis of substituted pentynol derivatives, particularly tertiary acetylenic alcohols, has been dominated by two cornerstone reactions: the Favorskii reaction and Reppe chemistry. These methods provided the initial access to this class of compounds and continue to be relevant in contemporary organic synthesis.

The Favorskii Reaction: A Base-Catalyzed Approach

Discovered in the early 1900s by the Russian chemist Alexei Yevgrafovich Favorskii, this reaction involves the addition of a terminal alkyne to a carbonyl group under basic conditions.[2] The reaction proceeds via the in situ formation of a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a propargyl alcohol.[3]

The general scheme for the Favorskii reaction in the synthesis of a substituted pentynol derivative is as follows:

Caption: Conceptual overview of the Reppe synthesis of acetylenic alcohols.

While highly efficient for industrial production, the handling of acetylene under high pressure requires specialized equipment and safety precautions due to its explosive nature. [4]

A Case Study: 3-Methyl-1-pentyn-3-ol (Methylpentynol)

Methylpentynol stands as the most well-documented substituted pentynol derivative, with a rich history that exemplifies the trajectory of many early synthetic drugs.

Discovery and Historical Medical Use

Methylpentynol was first synthesized in 1913 by scientists at Bayer. [5]Shortly thereafter, it was introduced as a sedative and hypnotic for the treatment of insomnia under trade names such as Dormison and Oblivon. [6]Its use peaked in the mid-20th century as a mild sedative for anxiety and insomnia. [6]However, due to its narrow therapeutic index and the development of safer alternatives like benzodiazepines, its medical use has largely been discontinued. [6]

Synthesis and Physicochemical Properties

The primary industrial synthesis of methylpentynol is the ethynylation of 2-butanone (MEK) with acetylene. [1]Various catalytic systems have been employed to optimize this process, including solid potassium hydroxide, a liquid ammonia-potassium hydroxide system, and potassium alkoxides. [1] Table 1: Physicochemical Properties of 3-Methyl-1-pentyn-3-ol

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [6] |

| Molar Mass | 98.14 g/mol | [6] |

| Appearance | Colorless to slightly yellow liquid | [6] |

| Odor | Acrid | [6] |

| Boiling Point | 121-122 °C | [7] |

| Melting Point | -30.6 °C | [7] |

| Solubility in Water | 12.8 g/100 mL at 25 °C | [6] |

| Density | 0.869 g/cm³ | [7] |

Spectroscopic Characterization

The structure of 3-methyl-1-pentyn-3-ol can be confirmed by various spectroscopic methods.

Table 2: Key Spectroscopic Data for 3-Methyl-1-pentyn-3-ol

| Spectroscopic Technique | Key Features |

| ¹H NMR | δ ~1.0 (t, 3H, -CH₃), ~1.5 (q, 2H, -CH₂-), ~1.4 (s, 3H, -C(OH)CH₃), ~2.4 (s, 1H, -C≡CH), ~2.5 (s, 1H, -OH) |

| ¹³C NMR | δ ~8.5 (-CH₃), ~36.5 (-CH₂-), ~29.0 (-C(OH)CH₃), ~72.0 (-C(OH)-), ~87.0 (-C≡CH), ~71.0 (-C≡CH) |

| IR (Infrared) | ~3300 cm⁻¹ (broad, O-H stretch), ~3300 cm⁻¹ (sharp, C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~2970 cm⁻¹ (C-H stretch) |

| Mass Spectrometry (MS) | m/z = 83 (M-CH₃), 69, 55 |

Mechanism of Action: Modulation of GABA-A Receptors

The sedative and hypnotic effects of many substituted pentynol derivatives, including methylpentynol, are primarily attributed to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. [8]The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability. [6] Alcohols and other sedative-hypnotics act as positive allosteric modulators of the GABA-A receptor. [5][9]They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion flux and a more pronounced inhibitory effect. [5][9]This enhanced inhibition in various brain regions is responsible for the sedative, anxiolytic, and hypnotic properties of these compounds. [8]

Caption: Mechanism of GABA-A receptor modulation by substituted pentynol derivatives.

Broader Applications of Substituted Pentynol Derivatives

While the historical focus has been on their medicinal properties, substituted pentynol derivatives are versatile building blocks in organic synthesis and have found applications in various other fields.

-

Organic Synthesis: The propargyl alcohol moiety is a valuable functional group that can be further elaborated into a wide range of other structures. The alkyne can participate in click chemistry, Sonogashira couplings, and other metal-catalyzed reactions, while the hydroxyl group can be oxidized, reduced, or converted to other functional groups. [10]

-

Corrosion Inhibitors: Certain propargyl alcohol derivatives have been shown to be effective corrosion inhibitors for metals in acidic environments, finding use in the oil and gas industry. [11]

-

Fragrance Industry: Some pentynol derivatives contribute to the scent profiles of various fragrances.

-

Materials Science: The rigid, linear nature of the alkyne unit makes substituted pentynols interesting monomers for the synthesis of specialty polymers and materials with unique optical and electronic properties.

Conclusion

The discovery and development of substituted pentynol derivatives offer a compelling narrative of chemical innovation driven by the pursuit of new therapeutic agents. From the pioneering work of Favorskii and Reppe, which provided the foundational synthetic routes, to the rise and fall of methylpentynol as a pharmaceutical, this class of compounds has left an indelible mark on organic and medicinal chemistry. While their use as sedatives has waned, their utility as versatile synthetic intermediates ensures their continued relevance in modern chemical research. The principles of their synthesis and an understanding of their mechanism of action continue to inform the design and development of new molecules with a wide range of potential applications.

References

-

Alcohol (chemistry) - Wikipedia. (URL: [Link])

- Methylpentynol - Grokipedia. (URL: not available)

-

Methylpentynol - Wikipedia. (URL: [Link])

-

Favorskii rearrangement - Wikipedia. (URL: [Link])

-

Week 1-Lecture 2 : Reppe Synthesis (Introduction) - YouTube. (URL: [Link])

- US2996552A - Preparation of acetylenic alcohols - Google P

- SYNTHESIS OF ACETYLENE ALCOHOLS IN DIFFERENT C

- US3576889A - Ethynylation of ketones and aldehydes to obtain alcohols - Google P

- US2163720A - Preparation of acetylenic alcohols - Google P

-

PROPARGYL ALCOHOL - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI. (URL: [Link])

-

Sedatives and Hypnotics Drugs: Miscellaneous Agents - JoVE. (URL: [Link])

- Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. (URL: not available)

-

(PDF) Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - ResearchGate. (URL: [Link])

-

A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality - PubMed Central. (URL: [Link])

-

p1d4 favorskii - Andrew G Myers Research Group. (URL: [Link])

-

Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols - Scirp.org. (URL: [Link])

-

Favorskii reaction - Wikipedia. (URL: [Link])

- synthesis of acetylene alcohols based on the ethinylation of some heteroatomic aldehydes with the participation of various c

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (URL: [Link])

-

Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E - American Chemical Society. (URL: [Link])

-

Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC. (URL: [Link])

-